molecular formula C17H12N4O B11149576 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11149576
M. Wt: 288.30 g/mol
InChI Key: IZEWJUNPPACZKE-UHFFFAOYSA-N
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Description

2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrazolo-pyridine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of intermediate compounds. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo-pyridine core . This intermediate can then be further functionalized through Suzuki cross-couplings with various boronic acids and alkylation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazolo-pyridine ring system, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and its potential use as a pH indicator distinguish it from other similar compounds .

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20)

InChI Key

IZEWJUNPPACZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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